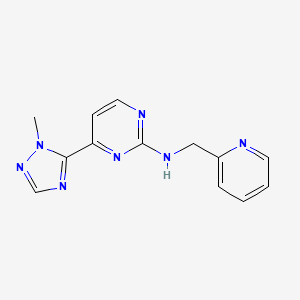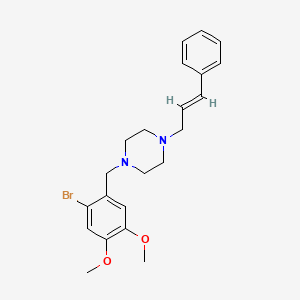
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It was first synthesized in the 1970s as a potential antidepressant and anxiolytic agent. However, due to its high abuse potential and neurotoxicity, it was never developed for clinical use. Today, MPPP is mainly used as a research chemical for studying its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. It may also modulate the activity of other neurotransmitter systems such as norepinephrine and glutamate, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase extracellular levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. It may also modulate the activity of other neurotransmitter systems such as norepinephrine and glutamate, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the complex interactions between these systems in various neurological and psychiatric disorders. However, its high abuse potential and neurotoxicity limit its use in clinical research and highlight the importance of using appropriate safety precautions when handling this compound.
Future Directions
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine the optimal dosage and administration route for these applications, as well as to assess its safety and efficacy in human clinical trials. Another area of interest is its potential use as a research tool for studying the complex interactions between neurotransmitter systems in the brain. Future studies may also focus on developing safer and more selective analogs of 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with reduced abuse potential and neurotoxicity.
Scientific Research Applications
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to modulate the activity of several neurotransmitter systems including serotonin, dopamine, and norepinephrine, which are known to be involved in the pathophysiology of these disorders.
properties
IUPAC Name |
1-(4-methylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-18-8-10-21(11-9-18)23-14-12-22(13-15-23)17-19(2)16-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLXBZBDIBYNP-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)
![[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B3850505.png)
![N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B3850510.png)

![ethyl 4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850524.png)
![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)
![4-(4-cyclopentyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3850529.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850535.png)
![N,N,N'-trimethyl-N'-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B3850548.png)
![2-[(2-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850554.png)


![6,7-dimethoxy-2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3850569.png)